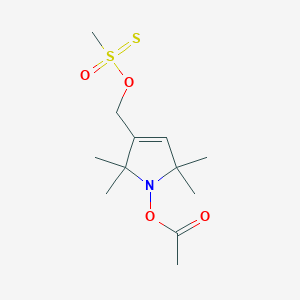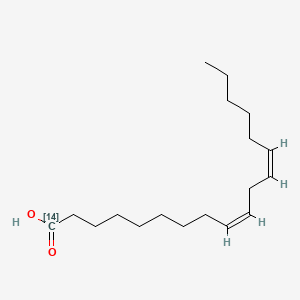
(4-Chloro-2,5-dimethylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2,5-dimethylphenyl)hydrazine is a chemical compound characterized by a phenyl ring substituted with chlorine and methyl groups, and a hydrazine functional group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,5-dimethylphenyl)hydrazine typically involves the reaction of 4-chloro-2,5-dimethylphenylamine with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety measures. The compound is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2,5-dimethylphenyl)hydrazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield amines or hydrazides.
Substitution: Substitution reactions can produce a variety of substituted phenylhydrazines.
Scientific Research Applications
(4-Chloro-2,5-dimethylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be employed in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Chloro-2,5-dimethylphenyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Phenylhydrazine
2,4-Dimethylphenylhydrazine
4-Chlorophenylhydrazine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
412925-59-8 |
|---|---|
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-4-8(11-10)6(2)3-7(5)9/h3-4,11H,10H2,1-2H3 |
InChI Key |
VFNDPTLEHPKAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B15351220.png)

![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)




![5H-pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15351254.png)
![Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15351257.png)



